Cyclopentyl 3-methoxyphenyl ketone

Description

Significance and Context within Ketone Chemistry

Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to two carbon atoms. They are widely utilized as industrial solvents, chemical intermediates, and are present in many biological molecules. nih.gov Within this broad context, Cyclopentyl 3-methoxyphenyl (B12655295) ketone holds a specific and critical position as a known precursor in the synthesis of novel psychoactive substances (NPS).

The primary significance of Cyclopentyl 3-methoxyphenyl ketone in academic and forensic research is its role as a key intermediate in the synthesis of methoxetamine (MXE). rsc.orgresearchgate.net Methoxetamine is a structural analog of ketamine, a dissociative anesthetic, and has been sold as a recreational designer drug. rsc.orgresearchgate.net Consequently, the study of this compound is driven by the need to understand and monitor the production of illicit substances, placing its importance squarely within the fields of forensic chemistry and toxicology. The characterization of this ketone and its synthetic pathway allows law enforcement and forensic laboratories to identify materials used in clandestine drug manufacturing.

Overview of Structural Features and Reactivity Potential

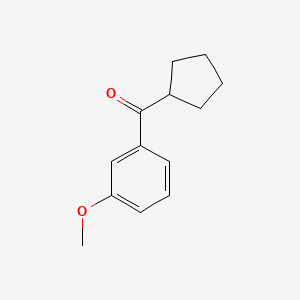

This compound, with the IUPAC name cyclopentyl-(3-methoxyphenyl)methanone, is defined by its distinct structural components: a five-membered cyclopentyl ring and a benzene (B151609) ring substituted with a methoxy (B1213986) group at the meta-position, both connected to a central ketone functional group. nih.gov This structure gives it the chemical formula C₁₃H₁₆O₂. nih.gov

The reactivity of the molecule is dominated by the ketone's carbonyl group and the adjacent alpha-carbon. The established synthetic route to methoxetamine demonstrates the compound's key reactivity potentials. First, the ketone itself is formed via a Grignard reaction, where a cyclopentylmagnesium halide attacks the carbon of the nitrile group on 3-methoxybenzonitrile (B145857). rsc.org Following its formation, the most significant reaction is the bromination at the carbon alpha to the ketone. rsc.org This alpha-bromo ketone is a crucial intermediate that is subsequently reacted with an amine to form a Schiff base, which then rearranges to produce the final arylcyclohexylamine structure of methoxetamine. rsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆O₂ |

| Molecular Weight | 204.26 g/mol |

| IUPAC Name | cyclopentyl-(3-methoxyphenyl)methanone |

| CAS Number | 339549-67-6 |

| XLogP3 | 3.4 |

| Topological Polar Surface Area | 26.3 Ų |

Data sourced from PubChem. nih.gov

Historical Development and Early Research Trajectories

The documented history of this compound is intrinsically linked to the emergence of methoxetamine. While the compound's record in chemical databases such as PubChem dates back to 2007, significant scientific interest and publications appear to have commenced after methoxetamine emerged on the recreational drug market around 2010. researchgate.netnih.gov

Current Research Landscape and Future Directions

The current research landscape for this compound continues to be dominated by its connection to NPS. A primary focus is the synthesis of the ketone and its subsequent products for use as certified analytical standards. rsc.org These standards are essential for forensic laboratories to accurately identify and quantify methoxetamine and related compounds in seized materials using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). rsc.org

Future research directions will likely involve several key areas. Firstly, the development of more sensitive analytical methods for the detection of this ketone in various matrices, including wastewater, could serve as an early warning system for illicit drug production in a community. Secondly, as clandestine chemists modify synthetic routes, research will be needed to identify new and alternative precursors. Finally, the study of this ketone may expand if it is identified as an intermediate in the synthesis of other, yet-to-emerge, methoxetamine analogs or other arylcyclohexylamine derivatives.

Table 2: Compound Names Mentioned in this Article

| Compound Name | IUPAC Name | Other Names |

|---|---|---|

| This compound | cyclopentyl-(3-methoxyphenyl)methanone | - |

| Methoxetamine | 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexan-1-one | MXE |

| Ketamine | 2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one | - |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-15-12-8-4-7-11(9-12)13(14)10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIRSHXGEOMEHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481924 | |

| Record name | CYCLOPENTYL 3-METHOXYPHENYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339549-67-6 | |

| Record name | CYCLOPENTYL 3-METHOXYPHENYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclopentyl 3 Methoxyphenyl Ketone

Grignard Reaction Pathways: A Cornerstone of Synthesis

The Grignard reaction stands as a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. Its application in the synthesis of Cyclopentyl 3-methoxyphenyl (B12655295) ketone involves the reaction of a Grignard reagent with a suitable electrophile.

Magnesium Organometallic Formation from Cyclopentyl Halides

The journey to Cyclopentyl 3-methoxyphenyl ketone via a Grignard reaction commences with the formation of the requisite organometallic species. This is typically achieved by reacting a cyclopentyl halide, such as cyclopentyl bromide, with magnesium metal in an anhydrous ethereal solvent. The magnesium inserts itself into the carbon-halogen bond, creating a highly polar carbon-magnesium bond that renders the cyclopentyl group nucleophilic. jove.com This resulting organomagnesium halide, known as a Grignard reagent, is a potent nucleophile and a strong base.

The formation of the Grignard reagent is often initiated by a small amount of an activator, and the reaction can be exothermic. wikipedia.org It is crucial to perform this reaction under anhydrous conditions, as Grignard reagents readily react with protic solvents like water, which would lead to their decomposition. wikipedia.org In solution, Grignard reagents exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg). wikipedia.orgtcichemicals.com

Nucleophilic Acylation with 3-Methoxybenzonitrile (B145857)

With the cyclopentylmagnesium halide in hand, the next step involves a nucleophilic acylation reaction. One effective electrophile for this purpose is 3-methoxybenzonitrile. The nucleophilic cyclopentyl group of the Grignard reagent attacks the electrophilic carbon atom of the nitrile group in 3-methoxybenzonitrile. masterorganicchemistry.comucalgary.ca This addition reaction forms an intermediate imine anion, which is stable under the reaction conditions and does not undergo a second addition of the Grignard reagent. chemistrysteps.comorganicchemistrytutor.com

Subsequent workup with aqueous acid hydrolyzes the intermediate imine to furnish the desired product, this compound. jove.commasterorganicchemistry.com This two-step process, addition followed by hydrolysis, is a reliable method for converting nitriles into ketones using Grignard reagents. ucalgary.ca

Utility of Substituted Benzonitriles and Acyl Chlorides in Ketone Synthesis

The use of substituted benzonitriles, such as 3-methoxybenzonitrile, provides a direct route to ketones with specific substitution patterns on the aromatic ring. youtube.com The reaction of Grignard reagents with nitriles is a general method for ketone synthesis. organicchemistrytutor.com

Alternatively, acyl chlorides can also serve as electrophiles for Grignard reagents to produce ketones. However, this approach can be complicated by the potential for a second addition of the Grignard reagent to the initially formed ketone, leading to the formation of a tertiary alcohol as a byproduct. Careful control of reaction conditions, such as low temperatures, is often necessary to favor the formation of the ketone.

| Electrophile | Intermediate | Final Product | Key Considerations |

| 3-Methoxybenzonitrile | Imine anion | This compound | Hydrolysis step required; avoids over-addition. masterorganicchemistry.comchemistrysteps.com |

| 3-Methoxybenzoyl chloride | Ketone | This compound | Prone to over-addition to form a tertiary alcohol. |

Solvent Effects and Reaction Optimization in Grignard Protocols

The choice of solvent is critical for the successful execution of a Grignard reaction. Ethereal solvents are typically employed due to their ability to solvate and stabilize the Grignard reagent. wikipedia.org

Tetrahydrofuran (B95107) (THF) is a commonly used solvent for Grignard reactions. wikipedia.orgquora.com Its oxygen atom can coordinate with the magnesium center of the Grignard reagent, stabilizing the organometallic compound and keeping it in solution. quora.comquora.com THF is an aprotic solvent, meaning it does not have acidic protons that would react with and destroy the Grignard reagent. quora.com The use of anhydrous THF is essential to prevent the decomposition of the highly reactive Grignard reagent. wikipedia.org

Cyclopentyl methyl ether (CPME) has emerged as a more environmentally friendly alternative to traditional ethereal solvents like THF and diethyl ether. d-nb.infowikipedia.org It possesses several advantageous properties, including a higher boiling point, lower peroxide formation, and relative stability under both acidic and basic conditions. wikipedia.org

Studies have shown that a variety of Grignard reagents can be successfully prepared and used in CPME. d-nb.inforesearchgate.net In some cases, an activator such as diisobutylaluminum hydride (DIBAL-H) may be used to initiate the formation of the Grignard reagent in CPME. d-nb.infonih.gov The stability of Grignard reagents in CPME has been demonstrated, with some solutions remaining stable for several months. researchgate.net Furthermore, CPME is largely immiscible with water, which can simplify the workup procedure and allow for efficient solvent recovery and recycling. nih.gov

| Solvent | Key Properties | Advantages in Grignard Reactions |

| Tetrahydrofuran (THF) | Aprotic, ethereal solvent. | Stabilizes the Grignard reagent through coordination. quora.comquora.com |

| Cyclopentyl Methyl Ether (CPME) | High boiling point, low peroxide formation, water immiscibility. | "Green" alternative, facilitates easier workup and solvent recycling. d-nb.infowikipedia.orgnih.gov |

Control of Reaction Conditions and Side Product Minimization

Precise control over reaction conditions is paramount in the synthesis of cyclopentyl aryl ketones to maximize the yield of the desired product and minimize the formation of unwanted side products. Factors such as temperature, reaction time, solvent, and the nature of the catalyst can significantly influence the reaction outcome. google.com For instance, in Grignard-based syntheses, maintaining the reaction temperature between 48-50°C is crucial. google.com

In many ketone alkylation and arylation reactions, the formation of aldol (B89426) condensation products can be a significant side reaction. nih.gov This is particularly true when using strong bases, which can promote self-condensation of the ketone starting material or condensation with the aldehyde or ketone product. orgsyn.org The choice of a weaker base or the use of a cooperative catalytic system, such as palladium/enamine catalysis, can help to circumvent this issue by avoiding the strongly basic conditions that favor aldol reactions. orgsyn.org

Over-alkylation or multiple arylations are other potential side reactions, especially when dealing with enolates. libretexts.orgyoutube.com Enamine-mediated strategies offer an advantage in this regard as they are less prone to over-alkylation due to the milder reaction conditions and the steric hindrance provided by the enamine structure. libretexts.orgyoutube.com

In photocatalytic reactions, the choice of solvent and the exclusion of oxygen are critical to prevent quenching of the excited state of the photocatalyst and unwanted side reactions. Furthermore, the regioselectivity of certain reactions, such as the Baeyer-Villiger oxidation of aryl ketone products, can be controlled by the electronic nature of the substituents on the aryl ring. nih.gov

The table below summarizes key reaction parameters and their impact on the synthesis of cyclopentyl aryl ketones.

| Parameter | Control Measures | Impact on Reaction |

| Temperature | Precise heating or cooling | Affects reaction rate and selectivity; can prevent decomposition of reactants or products. |

| Reaction Time | Monitoring by TLC or GC | Ensures complete conversion of starting materials and prevents side product formation from prolonged reaction. |

| Solvent | Choice of appropriate solvent | Influences solubility of reactants, catalyst activity, and can affect the reaction pathway. |

| Catalyst | Selection of a specific catalyst and its loading | Determines the reaction mechanism and can control stereoselectivity and regioselectivity. |

| Base | Use of appropriate base and concentration | Can prevent side reactions like aldol condensation and control the formation of the desired enolate or enamine. |

Alternative Synthetic Approaches to Cyclopentyl Aryl Ketones

Beyond direct Friedel-Crafts type reactions, several other synthetic strategies have been developed for the preparation of cyclopentyl aryl ketones, offering alternative routes with distinct advantages in terms of substrate scope, functional group tolerance, and stereoselectivity.

Condensation Reactions of Cyclopentanone (B42830) Derivatives with Aryl Precursors

Condensation reactions, such as the aldol condensation, represent a classical approach to forming carbon-carbon bonds. researchgate.net In the context of synthesizing cyclopentyl aryl ketones, this can involve the reaction of a cyclopentanone enolate with an aromatic aldehyde or a related electrophile. The initial aldol adduct can then be dehydrated to form an α,β-unsaturated ketone, which can be subsequently reduced to the desired saturated cyclopentyl aryl ketone. The reaction is typically catalyzed by an acid or a base. researchgate.net The choice of catalyst is crucial to control the reaction and minimize side products. researchgate.net For example, the condensation of cyclopentanone with furfural (B47365) has been studied using heterogeneous catalysts to produce biofuel precursors. researchgate.net Similarly, the condensation of benzaldehyde (B42025) with cyclopentanone can yield precursors for biofuels. rsc.org

Manganese-Catalyzed α-Alkylation Methodologies

Recent advancements in catalysis have introduced the use of manganese complexes for the α-alkylation of ketones. nih.govnih.gov This method often employs a "hydrogen borrowing" strategy, where a primary alcohol is temporarily oxidized to an aldehyde in situ by the manganese catalyst. nih.govrsc.org This aldehyde then undergoes an aldol-type condensation with the ketone enolate, followed by reduction of the resulting enone by the manganese hydride species that was formed in the initial alcohol oxidation. This approach is advantageous as it uses readily available alcohols as alkylating agents and generates water as the primary byproduct, making it an environmentally benign process. nih.gov A variety of ketones, including aryl ketones, can be alkylated using this methodology with a range of primary and secondary alcohols. nih.govrsc.org

Cyclization Reactions Involving Ketone Moieties

Cyclization reactions offer another pathway to construct the cyclopentyl ring fused to or substituted by an aryl ketone. For instance, intramolecular aldol condensations can be used to form cyclic ketones. nih.gov Another approach involves the radical cyclization of α-benzoyl carbonyl compounds. researchgate.net Photocatalytic cascade cyclization of aryl haloalkynyl ketones can also lead to the formation of polycyclic structures containing a cyclopentanone ring. researchgate.net Furthermore, the Tiffeneau-Demjanov rearrangement, a ring-expansion reaction, can be employed to synthesize cyclic ketones from smaller ring precursors. organic-chemistry.org

Synthesis of Precursors and Related Intermediates

The synthesis of this compound relies on the availability of key precursors and intermediates. For instance, a common precursor for the 3-methoxyphenyl moiety is 3-methoxyacetophenone or 3-methoxybenzoyl chloride. The synthesis of related chalcones, such as (E)-3-(2-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a salicylaldehyde (B1680747) derivative. nih.gov

The cyclopentyl moiety is often introduced using cyclopentylmagnesium bromide, a Grignard reagent prepared from bromocyclopentane (B41573) and magnesium. google.com Alternatively, cyclopentanecarboxylic acid can be used in Friedel-Crafts acylation reactions, sometimes requiring activation to the corresponding acid chloride. google.com

The synthesis of α-aryl cyclopentanones can be achieved through the rhodium-catalyzed cyclization of α-aryl-α-diazo ketones. organic-chemistry.org The synthesis of various substituted cyclopentanones and their precursors is a well-established area of organic chemistry, with numerous methods available for their preparation. organic-chemistry.org

The table below provides examples of precursors and their synthetic utility.

| Precursor/Intermediate | Synthetic Application |

| 3-Methoxyacetophenone | Starting material for forming the 3-methoxyphenyl ketone moiety. nih.gov |

| 3-Methoxybenzoyl chloride | Acylating agent in Friedel-Crafts and enamine acylation reactions. |

| Cyclopentylmagnesium bromide | Grignard reagent for nucleophilic addition to an aryl nitrile or aldehyde. google.com |

| Cyclopentanecarboxylic acid | Used in Friedel-Crafts acylation reactions. google.com |

| Bromocyclopentane | Precursor for the preparation of cyclopentylmagnesium bromide. google.com |

| Cyclopentanone | Starting material for enamine formation and condensation reactions. libretexts.orgresearchgate.net |

Preparation of Cyclopentyl Halides

The synthesis of cyclopentyl halides, particularly cyclopentyl bromide and chloride, serves as a critical initial step for various synthetic routes, including Grignard reactions. These halides are typically prepared from more readily available cyclopentane (B165970) derivatives like cyclopentanol (B49286) and cyclopentene (B43876).

One established method involves the conversion of cyclopentanol to cyclopentyl bromide. This transformation can be achieved by reacting cyclopentanol with phosphorus tribromide. google.com An alternative, direct reaction of cyclopentanol with hydrogen bromide has also been described, though it may result in lower yields. google.com For these processes, cyclopentanol is a comparatively expensive starting material. google.com

A more cost-effective approach begins with cyclopentene. A continuous process has been developed for the reaction of cyclopentene and hydrogen bromide in the gaseous phase over a heterogeneous catalyst to produce cyclopentyl bromide in good yields. google.com Cyclopentyl chloride can be synthesized by reacting cyclopentene with chlorine gas under UV light. brainly.com

The resulting cyclopentyl halides are precursors to organometallic reagents essential for ketone synthesis. For instance, cyclopentylmagnesium chloride, a Grignard reagent, is prepared by reacting cyclopentyl chloride with magnesium in diethyl ether. google.com Similarly, cyclopentylmagnesium bromide is formed from the reaction of cyclopentyl bromide with magnesium metal, a reaction whose rate can be limited by mass transport in solvents like diethyl ether. psu.edu

| Starting Material | Reagent(s) | Product | Key Findings |

|---|---|---|---|

| Cyclopentanol | Phosphorus tribromide (PBr₃) | Cyclopentyl bromide | An established method for conversion. google.com |

| Cyclopentanol | Hydrogen bromide (HBr) | Cyclopentyl bromide | Direct reaction described with a 70% yield. google.com |

| Cyclopentene | Hydrogen bromide (HBr), heterogeneous catalyst | Cyclopentyl bromide | Allows for a continuous process with good yields and selectivity. google.com |

| Cyclopentyl chloride | Magnesium (Mg) | Cyclopentylmagnesium chloride | Used as a Grignard reagent for subsequent reactions. google.com |

Synthesis of Substituted Methoxybenzene Derivatives

The introduction of the cyclopentyl ketone moiety onto the methoxybenzene ring is a pivotal step in the synthesis of the target compound. The two primary strategies for achieving this are the Friedel-Crafts acylation and the Grignard reaction.

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves reacting an arene, in this case, anisole (B1667542) (methoxybenzene), with an acyl halide, such as cyclopentanecarbonyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). tamu.edu The reaction proceeds by forming an electrophilic acylium ion, which then attacks the electron-rich anisole ring. tamu.eduyoutube.com The methoxy (B1213986) group is an ortho-, para-director; therefore, this reaction with anisole would typically yield a mixture of 2-methoxyphenyl and 4-methoxyphenyl (B3050149) cyclopentyl ketone. youtube.com To obtain the desired 3-methoxy (meta) substitution pattern, one would need to start with a benzene (B151609) ring containing a meta-directing group, which is later converted to a methoxy group, or utilize a starting material that already possesses the desired substitution, such as 3-bromoanisole (B1666278).

Grignard Reaction: An alternative and highly effective method involves the use of a Grignard reagent. This pathway requires the preparation of an organomagnesium halide from a substituted methoxybenzene. For the synthesis of this compound, 3-methoxyphenylmagnesium bromide is a key intermediate. sigmaaldrich.com This Grignard reagent is typically prepared by reacting 3-bromoanisole with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME). d-nb.inforsc.org The resulting (3-methoxyphenyl)magnesium bromide can then be reacted with a cyclopentyl electrophile, such as cyclopentanecarbonyl chloride, to form the desired ketone. google.com This method offers a direct and regioselective route to the 3-substituted product.

| Reaction Type | Arene/Precursor | Acylating/Alkylating Agent | Catalyst/Solvent | Intermediate/Product |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Anisole | Cyclopentanecarbonyl chloride | Aluminum chloride (AlCl₃) | 4-Methoxyphenyl cyclopentyl ketone. prepchem.com |

| Grignard Reagent Formation | 3-Bromoanisole | Magnesium (Mg) | Tetrahydrofuran (THF) | 3-Methoxyphenylmagnesium bromide. sigmaaldrich.com |

| Grignard Reaction | 3-Methoxyphenylmagnesium bromide | Cyclopentanecarbonyl chloride | Aromatic hydrocarbon | This compound. |

Chemical Reactivity and Transformation Mechanisms of Cyclopentyl 3 Methoxyphenyl Ketone

Carbonyl Group Transformations

The transformations involving the carbonyl moiety of Cyclopentyl 3-methoxyphenyl (B12655295) ketone are fundamental to its synthetic utility. These reactions allow for the conversion of the ketone into a range of other functional groups, including alcohols and carboxylic acid derivatives.

Reduction Reactions to Cyclopentyl(3-methoxyphenyl)methanol

The reduction of the carbonyl group in Cyclopentyl 3-methoxyphenyl ketone yields the corresponding secondary alcohol, Cyclopentyl(3-methoxyphenyl)methanol. This transformation can be achieved through several methods, each with distinct characteristics regarding reaction conditions and stereochemical control.

Catalytic hydrogenation is a widely used method for the reduction of ketones. tcichemicals.com This process involves the addition of hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst. tcichemicals.com For the reduction of aryl ketones like this compound, common heterogeneous catalysts include palladium on carbon (Pd/C), platinum dioxide (PtO₂), and Raney nickel. tcichemicals.combeilstein-journals.org The reaction is typically carried out under an atmosphere of hydrogen gas, and the pressure can be varied to influence the reaction rate. beilstein-journals.org Homogeneous catalysts, such as Wilkinson's catalyst, are also effective and can offer higher selectivity for certain substrates. tcichemicals.com The choice of catalyst and reaction conditions can be tailored to optimize the yield of the desired alcohol and minimize side reactions, such as the reduction of the aromatic ring. beilstein-journals.org

Table 1: Typical Catalysts for Hydrogenation of Ketones

| Catalyst | Typical Conditions | Notes |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (1-50 atm), Room Temp - 100°C, Methanol (B129727) or Ethanol | Widely used, cost-effective. beilstein-journals.org |

| Platinum Dioxide (PtO₂, Adams' catalyst) | H₂ (1-3 atm), Room Temp, Acetic Acid or Ethanol | Highly active, can also reduce aromatic rings under harsher conditions. |

| Raney Nickel | H₂ (50-100 atm), High Temp | A cost-effective option, often used in industrial processes. |

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | H₂ (1 atm), Room Temp, Benzene (B151609) or THF | Homogeneous catalyst, can be selective for alkenes over ketones. tcichemicals.com |

This table presents generalized data for ketone hydrogenation and does not represent specific experimental results for this compound.

The reduction of ketones using metal hydrides is a common and efficient laboratory method. youtube.comyoutube.com Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful sources of hydride ions (H⁻), which act as nucleophiles. youtube.comyoutube.com The reaction proceeds via nucleophilic attack of the hydride on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate which is then protonated during workup to yield the alcohol. youtube.comgatech.edu

The kinetics of these reductions are typically pseudo-first-order when the hydride reagent is used in excess. gatech.edu LiAlH₄ is a significantly more reactive reducing agent than NaBH₄ and can reduce a wider range of carbonyl compounds, but it also reacts violently with protic solvents, requiring an anhydrous ether solvent and a separate aqueous workup step. youtube.comyoutube.com NaBH₄ is less reactive and can be used in protic solvents like methanol or ethanol. youtube.comyoutube.com

For prochiral ketones like this compound, the stereoselectivity of the hydride attack is of key interest. The direction of the nucleophilic attack (from which face of the planar carbonyl group) determines the stereochemistry of the resulting alcohol. This is often governed by steric hindrance. In the case of this ketone, the bulky cyclopentyl group and the 3-methoxyphenyl group create different steric environments on either side of the carbonyl plane. According to principles of "steric approach control," the hydride will preferentially attack from the less hindered face, leading to a major diastereomer. gatech.edunih.gov The stereochemical outcome can be influenced by the specific hydride reagent used and the reaction conditions. gatech.edunih.gov

Table 2: Comparison of Common Hydride Reducing Agents

| Reagent | Formula | Reactivity | Solvent | Workup |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Moderate; reduces aldehydes and ketones. youtube.com | Protic (Methanol, Ethanol) | Integrated with reaction |

| Lithium Aluminum Hydride | LiAlH₄ | High; reduces aldehydes, ketones, esters, carboxylic acids. youtube.com | Anhydrous Ether (THF, Et₂O) | Separate aqueous/acid step required |

This table presents generalized data for hydride reagents and does not represent specific experimental results for this compound.

Enantioselective hydrosilylation is a powerful technique for the asymmetric reduction of prochiral ketones to form enantiomerically enriched alcohols. researchgate.net This method involves the use of a hydrosilane (such as diphenylsilane (B1312307) or trichlorosilane) in the presence of a chiral transition metal catalyst. researchgate.net The catalyst, often a complex of rhodium, ruthenium, or iridium with a chiral ligand, facilitates the addition of the silane (B1218182) across the carbonyl group. researchgate.net This forms a silyl (B83357) ether intermediate, which upon hydrolysis, yields the chiral alcohol.

The key to the enantioselectivity is the chiral environment created by the catalyst, which directs the addition of the hydrosilane to one of the two prochiral faces of the ketone. The choice of catalyst, chiral ligand, and silane can be optimized to achieve high enantiomeric excess (ee) for the desired alcohol product. This strategy is valuable in synthetic chemistry for producing specific stereoisomers of bioactive molecules. nih.gov

Oxidation Reactions to Carboxylic Acid Derivatives

Ketones are generally resistant to oxidation under mild conditions, a property that distinguishes them from aldehydes. libretexts.orglibretexts.org Strong oxidizing agents like potassium permanganate (B83412) or chromic acid under harsh conditions (e.g., high heat, strong acid/base) can oxidize ketones. However, this process typically involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group, leading to a mixture of carboxylic acids. libretexts.orgbibliotekanauki.pl For an unsymmetrical ketone like this compound, this would result in the breaking of either the bond to the cyclopentyl ring or the bond to the phenyl ring, yielding different products and often being of limited synthetic utility. bibliotekanauki.pl

A more controlled and synthetically useful oxidation is the Baeyer-Villiger oxidation. libretexts.org This reaction uses a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), to convert a ketone into an ester. libretexts.org The mechanism involves the migration of one of the alkyl or aryl groups from the carbon to an oxygen atom. The migratory aptitude generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl ~ phenyl > primary alkyl > methyl. For this compound, the phenyl group has a higher migratory aptitude than the cyclopentyl group. Therefore, the Baeyer-Villiger oxidation would be expected to yield cyclopentyl 3-methoxybenzoate. This ester can then be hydrolyzed under acidic or basic conditions to produce 3-methoxybenzoic acid, a carboxylic acid derivative.

Nucleophilic Addition Pathways of the Ketone

The carbonyl carbon of this compound is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.orgyoutube.com This nucleophilic addition is a fundamental reaction pathway for ketones. libretexts.orgyoutube.com After the initial attack, a tetrahedral alkoxide intermediate is formed, which is then typically protonated in a subsequent step to give the final product. libretexts.org

A classic example is the Grignard reaction. A Grignard reagent (R-MgX) acts as a potent source of a carbanion nucleophile (R⁻). For instance, reacting this compound with methylmagnesium bromide (CH₃MgBr) would result in the addition of a methyl group to the carbonyl carbon. Subsequent acidic workup would protonate the resulting alkoxide to form the tertiary alcohol, 1-cyclopentyl-1-(3-methoxyphenyl)ethanol. This reaction is a powerful tool for forming new carbon-carbon bonds. youtube.com

Iminoether and Enamine Formation

The reaction of ketones with primary or secondary amines under acidic conditions can lead to the formation of imines and enamines, respectively. libretexts.orglibretexts.org These reactions are fundamental in organic synthesis, providing pathways to various functionalized molecules.

In the case of this compound, reaction with a primary amine (R-NH2) would proceed through a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form an imine . The mechanism involves the formation of a carbinolamine intermediate which then dehydrates. libretexts.org

Similarly, the reaction with a secondary amine (R2NH) yields an enamine . masterorganicchemistry.com After the initial nucleophilic attack and formation of a carbinolamine, the elimination of water occurs through the removal of a proton from the alpha-carbon of the cyclopentyl ring, resulting in a carbon-carbon double bond adjacent to the nitrogen atom. masterorganicchemistry.com The formation of enamines is an acid-catalyzed reversible reaction where water is eliminated. libretexts.org

The general transformation is depicted below:

Reaction Scheme for Imine and Enamine Formation

| Reactant | Product Type | General Structure |

| Primary Amine (R-NH₂) | Imine | |

| Secondary Amine (R₂NH) | Enamine |

Table 1: General products from the reaction of this compound with primary and secondary amines.

Addition of Organometallic Reagents for Tertiary Alcohol Formation

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the electrophilic carbon of a ketone's carbonyl group. libretexts.orglibretexts.org This reaction is a cornerstone for the synthesis of alcohols.

The reaction of this compound with an organometallic reagent results in the formation of a tertiary alcohol . libretexts.org The nucleophilic alkyl or aryl group from the organometallic compound attacks the carbonyl carbon, breaking the pi bond of the C=O group. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product. youtube.com

For example, the addition of methylmagnesium bromide (CH₃MgBr) to this compound, followed by an aqueous workup, would yield 1-(3-methoxyphenyl)-1-methylcyclopentanol.

Illustrative Reaction with a Grignard Reagent

| Starting Material | Reagent | Intermediate | Final Product |

| This compound | 1. CH₃MgBr | Magnesium Alkoxide | 1-(3-methoxyphenyl)-1-methylcyclopentanol |

| 2. H₃O⁺ |

Table 2: Formation of a tertiary alcohol from this compound.

Cyclopentyl Ring Functionalization

Alpha-Halogenation Reactions: Bromination at the Alpha-Carbon

The alpha-carbon of a ketone, the carbon atom adjacent to the carbonyl group, can be halogenated under acidic conditions. libretexts.orglibretexts.org This reaction proceeds through an enol intermediate.

For this compound, the alpha-carbons are on the cyclopentyl ring. In the presence of an acid catalyst, the ketone will tautomerize to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking an electrophilic halogen, such as bromine (Br₂). libretexts.org This leads to the formation of an α-brominated ketone. Given the structure of this compound, bromination will occur at one of the two alpha-positions on the cyclopentyl ring. The reaction rate is dependent on the concentration of the ketone and the acid catalyst, but not the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.org The use of bromine in acetic acid is a common method for this transformation. libretexts.org

Mechanism of Acid-Catalyzed Alpha-Bromination

| Step | Description |

| 1 | Protonation of the carbonyl oxygen by an acid catalyst. |

| 2 | Deprotonation at the α-carbon to form an enol intermediate. |

| 3 | Nucleophilic attack of the enol on a bromine molecule (Br₂). |

| 4 | Deprotonation of the carbonyl oxygen to regenerate the catalyst and yield the α-bromo ketone. |

Table 3: Stepwise mechanism of the alpha-bromination of this compound.

Ring-Opening and Ring-Expansion Reactions

Cyclic ketones can undergo ring-expansion reactions under specific conditions. One common method involves the reaction with diazomethane (B1218177) or trimethylsilyldiazomethane, which can lead to the insertion of a methylene (B1212753) group adjacent to the carbonyl, thus expanding the ring. organic-chemistry.org For this compound, this would theoretically result in a substituted cyclohexanone.

Ring-opening reactions of cyclopentyl ketones are less common than for strained rings like cyclopropyl (B3062369) ketones. nih.gov However, under certain conditions, such as with strong nucleophiles or via photolytic methods, cleavage of the cyclopentyl ring could be induced. The specific products would depend heavily on the reagents and reaction conditions employed.

Aromatic Ring Derivatization

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The existing substituents on the benzene ring, the methoxy (B1213986) group (-OCH₃) and the cyclopentylcarbonyl group, will direct the position of the incoming electrophile.

The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. The cyclopentylcarbonyl group, being a ketone, is a deactivating group and a meta-director because it withdraws electron density from the ring.

In an electrophilic aromatic substitution reaction on this compound, the powerful activating effect of the methoxy group will dominate the directing effect. masterorganicchemistry.com Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy group. The position para to the methoxy group is already occupied by the ketone. The two ortho positions (C2 and C4) and the other meta position relative to the ketone (C6) are available for substitution. Steric hindrance from the adjacent cyclopentylcarbonyl group might slightly disfavor substitution at the C2 position.

Predicted Products of Electrophilic Aromatic Substitution

| Electrophile (E⁺) | Major Products |

| Nitration (NO₂⁺) | 2-Nitro-3-methoxy(cyclopentyl)phenylmethanone and 4-Nitro-3-methoxy(cyclopentyl)phenylmethanone |

| Halogenation (Br⁺, Cl⁺) | 2-Halo-3-methoxy(cyclopentyl)phenylmethanone and 4-Halo-3-methoxy(cyclopentyl)phenylmethanone |

| Friedel-Crafts Alkylation (R⁺) | 2-Alkyl-3-methoxy(cyclopentyl)phenylmethanone and 4-Alkyl-3-methoxy(cyclopentyl)phenylmethanone |

| Friedel-Crafts Acylation (RCO⁺) | 2-Acyl-3-methoxy(cyclopentyl)phenylmethanone and 4-Acyl-3-methoxy(cyclopentyl)phenylmethanone |

Table 4: Predicted major products of electrophilic aromatic substitution on this compound.

Nucleophilic Aromatic Substitution on Substituted Aryl Rings

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike aliphatic nucleophilic substitution, SNAr reactions are not common for all aromatic compounds. The aromatic ring is typically electron-rich, which repels nucleophiles. quora.com For a nucleophilic aromatic substitution to occur, the aromatic ring must be activated by potent electron-withdrawing groups, particularly those located at the ortho and para positions relative to the leaving group. wikipedia.orgmasterorganicchemistry.com

In the case of this compound, the methoxy (-OCH3) group is an electron-donating group, and the cyclopentyl ketone group is a deactivating group. The methoxy group at the meta position does not effectively activate the ring for nucleophilic attack. Therefore, direct displacement of the methoxy group or a hydrogen atom via an SNAr mechanism is challenging under standard conditions. Such a reaction would likely necessitate harsh conditions, including high temperatures and pressures, along with a powerful nucleophile. Even under these conditions, the reaction's efficiency would likely be low, yielding a mixture of products. The primary obstacles are the electron-rich nature of the methoxy-substituted ring and the absence of a good leaving group. wikipedia.orgquora.com

The stability of the intermediate formed during the reaction, known as a Meisenheimer complex, is a crucial factor. youtube.com Electron-withdrawing groups at the ortho or para positions can stabilize this negatively charged intermediate through resonance. masterorganicchemistry.comyoutube.com Since this compound lacks this feature, the intermediate would be unstable, making the SNAr reaction unfavorable.

Modifications of the Methoxy Group

While nucleophilic substitution on the aryl ring is difficult, modifications of the methoxy group itself are more feasible. The most common transformation is the cleavage of the ether bond to form a phenol (B47542).

Ether Cleavage

The cleavage of the methoxy group in this compound to yield 3-hydroxycyclopentylphenyl ketone is a synthetically valuable transformation. This is typically achieved by treating the ketone with strong acids or Lewis acids.

Common reagents for this purpose include:

Hydrogen Bromide (HBr) and Hydrogen Iodide (HI): These strong acids can cleave the ether bond. The reaction proceeds through protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the methyl group in an SN2 fashion. This results in the formation of the corresponding phenol and a methyl halide.

Boron Tribromide (BBr3): This Lewis acid is a highly effective reagent for cleaving aryl methyl ethers, often under milder conditions than hydrohalic acids. The reaction involves the formation of a complex between the Lewis acidic boron and the ether oxygen, facilitating the cleavage of the carbon-oxygen bond.

Other Lewis Acids: Other Lewis acids like aluminum chloride (AlCl3), aluminum bromide (AlBr3), and tin tetrachloride (SnCl4) can also be employed for demethylation. google.com

The resulting phenol is a versatile intermediate that can be used for further functionalization, such as the synthesis of other ethers or esters. The choice of reagent for ether cleavage can depend on the presence of other functional groups in the molecule to ensure chemoselectivity. For instance, some methods have been developed for the regioselective demethylation of specific methoxy groups in more complex molecules. google.com

Recent research has also explored novel methods for the deprotection of phenolic ethers, such as organophotoredox catalysis, which can offer high selectivity under mild conditions. chemrxiv.org

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Cyclopentyl 3-methoxyphenyl (B12655295) ketone, both ¹H and ¹³C NMR have been employed to assign the specific chemical environments of the hydrogen and carbon atoms. researchgate.net

The ¹H NMR spectrum of Cyclopentyl 3-methoxyphenyl ketone provides information about the different types of protons and their neighboring atoms. The signals in the spectrum are indicative of the protons in the cyclopentyl ring, the methoxy (B1213986) group, and the aromatic ring. While specific chemical shift values from dedicated studies on this exact molecule are not extensively published in the provided results, typical ranges for similar structures can be inferred. Protons on the cyclopentyl ring adjacent to the carbonyl group would be expected to appear at a distinct chemical shift compared to the other cyclopentyl protons. The aromatic protons would exhibit signals in the aromatic region of the spectrum, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The methoxy group protons would appear as a sharp singlet.

The ¹³C NMR spectrum offers a detailed view of the carbon skeleton of this compound. researchgate.net The carbonyl carbon of the ketone is characteristically found at a downfield chemical shift, typically in the range of 190-220 ppm. youtube.com The carbons of the aromatic ring will appear in the approximate range of 110-160 ppm. oregonstate.edu The carbon of the methoxy group will have a characteristic shift, and the carbons of the cyclopentyl ring will be observed in the aliphatic region of the spectrum.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 190 - 220 |

| Aromatic (C-O) | 155 - 165 |

| Aromatic (C-H) | 110 - 140 |

| Aromatic (C-C=O) | 135 - 145 |

| Methoxy (-OCH₃) | 50 - 60 |

| Cyclopentyl (CH adjacent to C=O) | 40 - 50 |

| Cyclopentyl (-CH₂-) | 20 - 40 |

Note: These are predicted ranges based on typical values for similar functional groups and structures.

To definitively assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons, for instance, within the cyclopentyl ring, helping to map out the sequence of methylene (B1212753) groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the signals for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings between protons and carbons (typically over 2-3 bonds). This technique would be instrumental in connecting the cyclopentyl ring and the methoxy group to the correct positions on the 3-methoxyphenyl ring via the carbonyl group. For example, correlations between the protons on the cyclopentyl ring adjacent to the carbonyl group and the carbonyl carbon itself would be expected. Similarly, correlations between the aromatic protons and the carbonyl carbon would confirm the attachment of the cyclopentyl ketone moiety to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and to gain insight into the structure of a compound through its fragmentation pattern.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.net For this compound (C₁₃H₁₆O₂), the calculated exact mass is 204.11503 g/mol . nih.gov HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition of the molecule.

When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule and provides valuable structural information.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to extensive fragmentation. For ketones, a common fragmentation pathway is the alpha-cleavage, where the bond between the carbonyl group and an adjacent carbon is broken. libretexts.org For this compound, this could result in the formation of a [M-C₅H₉]⁺ ion (the 3-methoxyphenylacylium ion) or a [M-C₇H₇O]⁺ ion (the cyclopentylacylium ion). Another characteristic fragmentation for ketones is the McLafferty rearrangement, although this is more common in ketones with longer, straight alkyl chains. Research has shown that the EI mass spectrum of 3-methoxyphenyl cyclopentyl ketone displays a molecular ion peak at m/z 204 and significant fragment ions at m/z 175, 174, 160, 147, 146, and 132. researchgate.net

Electrospray Ionization (ESI): ESI is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion peak, often as a protonated molecule [M+H]⁺ or an adduct with a salt like sodium [M+Na]⁺. researchgate.net This is particularly useful for confirming the molecular weight. In the context of LC/ESI-HRMS, the accurate mass of the protonated molecule can be determined with high precision. researchgate.net

Table 2: Observed EI-MS Fragmentation of this compound

| m/z | Possible Fragment |

| 204 | [M]⁺ (Molecular Ion) |

| 175 | [M-C₂H₅]⁺ |

| 174 | [M-C₂H₆]⁺ |

| 160 | [M-C₃H₄O]⁺ |

| 147 | [M-C₄H₉]⁺ |

| 146 | [M-C₃H₂O₂]⁺ |

| 132 | [M-C₅H₈O]⁺ |

Source: researchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC/MS) stands as a powerful and widely utilized technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of this compound, GC/MS plays a pivotal role in confirming its chemical identity and assessing its purity. The gas chromatograph separates the compound from any impurities based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for the compound to travel through the chromatographic column, is a characteristic property that can be used for initial identification. scribd.com

Following separation, the compound enters the mass spectrometer, which bombards the molecules with electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments. For this compound (C13H16O2), the molecular ion peak would be expected at an m/z corresponding to its molecular weight of approximately 204.26 g/mol . chemspider.comnih.govguidechem.com

Research has shown that the Electron Ionization (EI) mass spectrum of this compound displays a molecular ion at m/z 204. researchgate.net Key fragment ions are also observed at m/z 175, 174, 160, 147, 146, and 132, which correspond to the loss of specific structural moieties from the parent molecule, further confirming its identity. researchgate.net By comparing the obtained mass spectrum with reference spectra in databases, a high degree of confidence in the compound's identification can be achieved. Furthermore, the integration of the peak area in the gas chromatogram allows for the quantitative determination of the compound's purity, with any additional peaks indicating the presence of impurities.

Table 1: GC/MS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C13H16O2 | chemspider.comnih.govguidechem.com |

| Molecular Weight | 204.26 g/mol | nih.govguidechem.com |

| GC Retention Time (Rt) | 14.50 min | scribd.com |

| Molecular Ion (M+) | m/z 204 | researchgate.net |

| Major Fragment Ions | m/z 175, 174, 160, 147, 146, 132 | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound within complex matrices or for the detection of non-volatile impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice. researchgate.netsigmaaldrich.cn This method couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In LC-MS/MS, the sample is first separated by the LC system, and then the analyte of interest is selectively ionized, often using techniques like electrospray ionization (ESI). researchgate.net

The first mass spectrometer (MS1) selects the precursor ion of this compound (e.g., the protonated molecule [M+H]+). This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise, allowing for accurate quantification even at very low concentrations. researchgate.net While specific LC-MS/MS methods for the routine analysis of this particular ketone are not extensively detailed in publicly available literature, the principles of the technique are broadly applicable. sigmaaldrich.cnnih.gov The development of such a method would involve optimizing chromatographic conditions for good peak shape and separation, as well as fine-tuning mass spectrometer parameters to achieve the desired sensitivity and selectivity. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum plots the absorbance or transmittance of this radiation versus the frequency (typically in wavenumbers, cm⁻¹), revealing the characteristic vibrational modes of the functional groups.

For this compound, the IR spectrum provides clear evidence of its key structural features. A strong, sharp absorption band is expected in the region of 1685-1720 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of a ketone. libretexts.orgyoutube.com The presence of the aromatic ring (methoxyphenyl group) will give rise to several absorptions, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. youtube.com The methoxy group (-OCH₃) will also have a characteristic C-O stretching band, typically observed in the 1000-1300 cm⁻¹ range. The cyclopentyl group will contribute to the C-H stretching vibrations of the aliphatic CH₂ and CH groups, which appear in the 2850-2960 cm⁻¹ region. While a specific, publicly available, and fully interpreted IR spectrum for this compound is not readily found, the expected absorption bands can be predicted based on the known frequencies for its constituent functional groups. libretexts.orgnist.gov

Table 2: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| C=O (Ketone) | Stretch | 1685 - 1720 | libretexts.orgyoutube.com |

| Aromatic C-H | Stretch | > 3000 | youtube.com |

| Aromatic C=C | Stretch | 1450 - 1600 | youtube.com |

| Aliphatic C-H | Stretch | 2850 - 2960 | youtube.com |

| C-O (Methoxy) | Stretch | 1000 - 1300 | libretexts.org |

Chromatographic Methods for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone of quantitative chemical analysis, offering high resolution, sensitivity, and reproducibility. researchgate.net For the quantitative analysis of this compound, a reversed-phase HPLC method would typically be employed. In this setup, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

The compound is separated from impurities based on their relative affinities for the stationary and mobile phases. A UV detector is commonly used for detection, as the aromatic ring in this compound will absorb UV light at a specific wavelength. By constructing a calibration curve using standards of known concentration, the precise concentration of the ketone in a sample can be determined by measuring its peak area. researchgate.net This method is also invaluable for impurity profiling, where the presence and quantity of any related substances can be accurately assessed. While specific HPLC methods for this compound are available from commercial suppliers, detailed parameters are often proprietary. bldpharm.comambeed.com However, general methodologies for ketone analysis by HPLC are well-established. researchgate.net

Gas Chromatography (GC), as a standalone technique, is highly effective for the analysis of volatile compounds. nih.govfmach.it It can be used to determine the purity of this compound by separating it from any volatile impurities or residual solvents from its synthesis. The area of the peak corresponding to the ketone relative to the total area of all peaks in the chromatogram provides a measure of its percentage purity. mdpi.com

Different types of GC columns and temperature programming can be used to optimize the separation of potential impurities. For instance, a nonpolar column would separate compounds based on their boiling points, while a more polar column would provide separation based on polarity differences. The use of a flame ionization detector (FID) is common in GC analysis, as it provides a response that is proportional to the mass of carbon in the analyte, allowing for accurate quantification. mdpi.com This technique is crucial for ensuring the quality and consistency of the final product by identifying and quantifying any volatile organic compounds that may be present. nih.govfmach.it

Computational Chemistry and Theoretical Investigations of Cyclopentyl 3 Methoxyphenyl Ketone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for determining the ground-state geometry and electronic properties of molecules. For Cyclopentyl 3-methoxyphenyl (B12655295) ketone, these calculations would typically be initiated by constructing an initial 3D model of the molecule. This model would then be subjected to geometry optimization using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set, to find the lowest energy conformation.

The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles. For instance, the planarity of the phenyl ring and the orientation of the methoxy (B1213986) and cyclopentylcarbonyl groups relative to it would be determined. The C=O bond of the ketone and the C-O-C bonds of the methoxy group are of particular interest as they are central to the molecule's reactivity and physical properties.

The electronic structure of Cyclopentyl 3-methoxyphenyl ketone is characterized by the distribution of electrons throughout the molecule. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. In a study on substituted benzophenones, a linear relationship was found between the experimental reduction potentials and the DFT calculated LUMO energies, highlighting the predictive power of these calculations. iaea.org

The methoxy group (-OCH₃) on the phenyl ring is an electron-donating group through resonance, which would be expected to increase the electron density on the aromatic ring, particularly at the ortho and para positions. However, its placement at the meta position in this compound means its electron-donating effect primarily influences the ring through the inductive effect. This will have a nuanced impact on the electronic properties of the carbonyl group. Computational studies on substituted acetophenones have shown that substituents significantly affect the electronic environment of the carbonyl oxygen. uq.edu.au

A molecular electrostatic potential (MEP) map would further visualize the electronic distribution, highlighting regions of positive and negative potential. The area around the carbonyl oxygen would exhibit a significant negative potential, indicating its role as a likely site for electrophilic attack or hydrogen bonding.

Table 1: Predicted Electronic Properties of an Analogous Aromatic Ketone (3-Methoxyacetophenone) from Computational Studies Note: This data is for an analogous compound and is used to illustrate the types of parameters obtained from quantum chemical calculations.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Data is illustrative and based on typical values for similar aromatic ketones.

Reaction Mechanism Elucidation using Computational Methods (e.g., Transition State Theory)

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves identifying reactants, products, intermediates, and, crucially, transition states. Transition State Theory can then be used to calculate reaction rates.

A common reaction involving ketones is their reduction to alcohols. For this compound, reduction by a hydride source like sodium borohydride (B1222165) (NaBH₄) would yield Cyclopentyl(3-methoxyphenyl)methanol. Computational studies on the NaBH₄ reduction of ketones have explored the mechanism in detail. nih.govresearchgate.netbohrium.commasterorganicchemistry.com These studies often model the approach of the borohydride to the carbonyl carbon.

The reaction mechanism would be investigated by locating the transition state structure for the hydride transfer from the borohydride to the carbonyl carbon. The energy barrier (activation energy) for this step can be calculated, providing insight into the reaction kinetics. For a ketone with a chiral center or one that produces a chiral center upon reaction, computational methods can also predict the stereoselectivity of the reaction by comparing the energy barriers of the transition states leading to different stereoisomers. In the case of this compound, the reduction of the carbonyl group would create a new chiral center.

The role of the solvent in the reaction mechanism can also be modeled using implicit or explicit solvent models. For instance, the coordination of solvent molecules (e.g., methanol (B129727) or isopropanol) to the sodium cation of NaBH₄ and to the carbonyl oxygen can be explicitly included in the calculations to provide a more accurate picture of the reaction in solution. nih.gov

Table 2: Illustrative Calculated Energies for a Ketone Reduction Reaction Note: This data is hypothetical and for illustrative purposes to show the outputs of a reaction mechanism study.

| Species | Relative Energy (kcal/mol) |

| Reactants (Ketone + NaBH₄) | 0.0 |

| Transition State | +15.2 |

| Products (Alkoxide + BH₃) | -5.8 |

Conformational Analysis and Stereochemical Insights

This compound possesses significant conformational flexibility. The cyclopentyl ring can adopt various puckered conformations (envelope and twist), and there is rotational freedom around the single bonds connecting the cyclopentyl ring to the carbonyl group and the carbonyl group to the phenyl ring. The methoxy group also has rotational freedom around the C-O bond.

Conformational analysis aims to identify the most stable conformers (those at energy minima on the potential energy surface) and the energy barriers between them. This is typically done by performing a systematic scan of the relevant dihedral angles and optimizing the geometry at each step. The results provide a detailed understanding of the molecule's three-dimensional shape and flexibility. For instance, studies on the conformational preferences of other ketones and substituted cyclohexanes provide a framework for understanding the likely stable conformations of the cyclopentyl group. nih.govorganicchemistrytutor.comimperial.ac.uklumenlearning.com

The relative orientation of the cyclopentyl ring and the phenyl ring with respect to the carbonyl group is of particular interest as it can influence the molecule's reactivity and how it interacts with other molecules or biological targets. Steric hindrance between the hydrogens on the cyclopentyl ring and the ortho hydrogens on the phenyl ring will play a significant role in determining the preferred conformation. Aromatic interactions, such as those between the carbonyl group and the phenyl ring, can also influence conformational preferences. nih.govresearchgate.net

Stereochemically, the reduction of the ketone to an alcohol introduces a chiral center. Computational modeling can provide insights into the preferred diastereomeric outcome if another chiral center is present or if a chiral reducing agent is used. By calculating the energies of the different diastereomeric transition states, one can predict which product is likely to be favored. nih.gov

Spectroscopic Property Prediction and Validation

Computational chemistry can predict various spectroscopic properties, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These predictions are valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. The calculated magnetic shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). For this compound, predictions would be made for the signals of the aromatic protons, the methoxy protons, and the protons of the cyclopentyl ring. The accuracy of these predictions has been shown to be quite good for a wide range of organic molecules. scribd.comnmrdb.orgresearchgate.net

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts Note: These are estimated values for this compound based on data for analogous compounds like 3-methoxyacetophenone nih.govnist.govthermofisher.comchemicalbook.com and cyclopentyl phenyl ketone. nih.govmedchemexpress.com

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~198-202 |

| Phenyl C (ipso, attached to C=O) | ~138-140 |

| Phenyl C (meta, attached to OCH₃) | ~158-160 |

| Other Aromatic Cs | ~112-130 |

| Methoxy C (-OCH₃) | ~55-56 |

| Cyclopentyl C (alpha to C=O) | ~45-50 |

| Other Cyclopentyl Cs | ~25-30 |

Infrared (IR) Spectroscopy: The calculation of vibrational frequencies can help in the assignment of bands in an experimental IR spectrum. A key feature in the IR spectrum of this compound would be the strong absorption band corresponding to the C=O stretching vibration, typically found in the range of 1670-1690 cm⁻¹. The calculations would also predict the frequencies for C-H stretching and bending modes of the aromatic and aliphatic parts of the molecule, as well as the C-O stretching of the methoxy group. Experimental IR data for 3-methoxybenzaldehyde (B106831) is available and can serve as a reference. nist.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption. For an aromatic ketone like this, one would expect to see π → π* transitions, typically at shorter wavelengths with high intensity, and a weaker n → π* transition at a longer wavelength, which is characteristic of the carbonyl group. The methoxy substituent on the phenyl ring would be expected to cause a slight red shift (shift to longer wavelength) of the π → π* absorption bands compared to the unsubstituted cyclopentyl phenyl ketone.

Applications in Advanced Organic Synthesis and Material Science

Role as an Intermediate in Multi-step Synthesis Pathways

Cyclopentyl 3-methoxyphenyl (B12655295) ketone serves as a fundamental building block in the construction of more complex molecular architectures. Its unique combination of a cyclopentyl ring and a methoxy-substituted phenyl group provides a versatile scaffold for a variety of chemical transformations.

Precursor to Structurally Related Ketamine Analogs

Detailed research has firmly established Cyclopentyl 3-methoxyphenyl ketone as a key precursor in the synthesis of methoxetamine, a structural analog of ketamine. erowid.orgrsc.org The synthesis of methoxetamine from this ketone is a well-documented multi-step process. The initial step involves a Grignard reaction between a cyclopentyl magnesium bromide and 3-methoxybenzonitrile (B145857) to produce this compound. erowid.orgbbgate.com This ketone then undergoes alpha-bromination, followed by a reaction with ethylamine (B1201723) to form a Schiff's base, which upon heating, rearranges to yield methoxetamine. erowid.orgrsc.orgresearchgate.net This synthetic route highlights the pivotal role of this compound in accessing this specific class of psychoactive compounds.

Building Block for Complex Organic Scaffolds

Aromatic ketones, in general, are recognized as valuable building blocks for the synthesis of complex organic molecules, including heterocyclic compounds. unacademy.comsigmaaldrich.comdntb.gov.ua However, based on currently available scientific literature, there is no specific information detailing the use of this compound as a building block for other complex organic scaffolds beyond its role in the synthesis of ketamine analogs.

Development of Novel Synthetic Methodologies Utilizing this compound as a Model Substrate

The development of novel synthetic methods often relies on the use of model substrates to test and optimize reaction conditions. While ketones are frequently employed as substrates in the development of new catalytic reactions, such as α-alkenylation and α-arylation, there is no specific mention in the reviewed literature of this compound being used as a model substrate for the development of new synthetic methodologies. acs.orgmdpi.comresearchgate.net

Potential in Catalyst Development and Ligand Design

Aromatic ketones can be incorporated into ligand structures for the development of new catalysts. For instance, diphosphine-ketone ligands have been shown to act as adaptive ligands in catalysis. acs.org However, a review of the current scientific literature reveals no specific instances where this compound has been utilized in catalyst development or ligand design.

Functional Material Development

Aromatic ketones are a class of compounds that have been explored for the development of functional materials, such as dual-emissive materials and photoluminescent polymers. nih.govmdpi.commdpi.com These materials often leverage the unique photophysical properties of the aromatic ketone moiety. Despite this, there is no specific information available in the current body of scientific literature on the use of this compound in the development of functional materials.

Future Research Directions and Unexplored Avenues

Investigation of Novel Catalytic Transformations

The reactivity of Cyclopentyl 3-methoxyphenyl (B12655295) ketone is largely governed by its ketone functional group and the methoxy-activated phenyl ring. Future research could focus on developing novel catalytic transformations that selectively target different positions on the molecule to create a diverse library of derivatives.

Palladium-catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, are a prime area for exploration. While α-arylation of ketones is well-established, recent advancements have enabled the more challenging β-arylation of cyclic ketones. acs.org Applying these methods to Cyclopentyl 3-methoxyphenyl ketone could yield novel structures. For instance, direct β-arylation of the cyclopentyl ring would introduce molecular complexity at a typically unreactive C-H bond. acs.org Furthermore, the electron-donating methoxy (B1213986) group directs electrophilic aromatic substitution to the ortho and para positions, but modern catalytic methods could be developed to achieve selective C-H functionalization at the less reactive meta positions of the phenyl ring. researchgate.net

Another avenue involves the catalytic transformation of the ketone itself. Recently, researchers have developed methods to convert robust aromatic ketones into more versatile aromatic esters via a one-pot Claisen and retro-Claisen process, expanding their utility in cross-coupling reactions. sciencedaily.com Applying such a strategy to this compound would transform it into a precursor for a wide array of other aromatic compounds. sciencedaily.com

| Potential Catalytic Transformation | Catalyst System Example | Potential Product Feature | Reference |

| β-C-H Arylation of Cyclopentyl Ring | Palladium(II) acetate, Ligand (e.g., a bulky phosphine), Oxidant | Introduction of an aryl group at the β-position of the cyclopentane (B165970) ring. | acs.org |

| C-H Functionalization of Phenyl Ring | Rhodium or Iridium complexes | Directed functionalization (e.g., alkylation, borylation) at positions ortho to the ketone. | nih.gov |

| Deacylative Cross-Coupling | Nickel or Palladium catalyst, Lewis acid | Replacement of the cyclopentylcarbonyl group with other functional groups (e.g., amines, ethers). | sciencedaily.com |

| Ketone to Ester Transformation | Base (e.g., NaHMDS), Ester reagent | Conversion of the ketone to a reactive ester for further coupling reactions. | sciencedaily.com |

Stereoselective Synthesis and Chiral Pool Applications

The carbonyl carbon in this compound is prochiral, meaning its reduction can lead to the formation of a stereocenter, yielding two enantiomers of the corresponding alcohol. The development of stereoselective reduction methods is crucial for accessing these chiral building blocks, which are highly valuable in pharmaceutical synthesis. nih.gov

Future research should explore various catalytic systems to achieve high enantioselectivity. rsc.org Organocatalysis, using small chiral organic molecules, and transition-metal catalysis, employing chiral ligands, are powerful strategies. rsc.orgwikipedia.org A particularly promising approach is biocatalysis, which utilizes whole cells of microorganisms (like yeast or bacteria) or isolated enzymes (oxido-reductases) to perform reductions with exceptional enantioselectivity under mild, environmentally friendly conditions. nih.govnih.govresearchgate.net

Conversely, the cyclopentane ring itself can be a source of chirality. Although the chiral pool of readily available cyclopentane natural products is limited compared to cyclohexanes, baranlab.org this compound could serve as a starting point for creating novel chiral cyclopentane synthons. By establishing a stereocenter through asymmetric reduction of the ketone, subsequent ring-opening or rearrangement reactions could lead to highly functionalized, enantiomerically pure cyclopentane derivatives for use in total synthesis. acs.orgnih.gov

| Asymmetric Method | Catalyst/Reagent Example | Chiral Product | Potential Advantage | Reference |

| Organocatalytic Reduction | Chiral Oxazaborolidine (CBS catalyst), Borane | (R)- or (S)-Cyclopentyl(3-methoxyphenyl)methanol | High enantioselectivity, metal-free. | rsc.orgwikipedia.org |

| Transition-Metal Catalysis | Ruthenium or Rhodium complex with a chiral BINAP ligand | (R)- or (S)-Cyclopentyl(3-methoxyphenyl)methanol | High turnover numbers, functional group tolerance. | wikipedia.org |

| Biocatalytic Reduction | Saccharomyces cerevisiae (Baker's Yeast) or specific reductases | (S)-Cyclopentyl(3-methoxyphenyl)methanol | High enantiomeric excess (>99% ee), green reaction conditions. | nih.govnih.gov |

| Chiral Pool Derivatization | Asymmetric reduction followed by ring functionalization | Novel chiral cyclopentane building blocks | Access to unique chiral scaffolds not readily available from natural sources. | baranlab.orgacs.org |

Green Chemistry Approaches to Synthesis and Derivatization

The principles of green chemistry, which aim to reduce waste and energy consumption while eliminating the use of hazardous substances, can be applied to both the synthesis and subsequent modification of this compound.

Future research could focus on developing a more sustainable synthesis route. Traditional methods like Friedel-Crafts acylation often rely on stoichiometric amounts of Lewis acid catalysts and chlorinated solvents. A greener alternative could involve using solid acid catalysts or developing catalytic C-H activation/acylation sequences that avoid harsh reagents. google.com Recently, visible-light-induced methods using air as the oxidant and water as the solvent have been developed for producing aromatic ketones, representing a significant step forward in green synthesis. chemistryviews.orgyoutube.com